molecular formula C4H5N3OS B3023358 N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide CAS No. 53567-06-9

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide

Cat. No.: B3023358
CAS No.: 53567-06-9
M. Wt: 143.17 g/mol
InChI Key: XTYLMJATWQDPDQ-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a formamide moiety at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its broad biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . This compound serves as a precursor or intermediate in synthesizing derivatives with enhanced pharmacological profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3OS/c1-3-6-7-4(9-3)5-2-8/h2H,1H3,(H,5,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYLMJATWQDPDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with formic acid or formic anhydride under reflux conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-amino-5-methyl-1,3,4-thiadiazole and formic acid or formic anhydride.

    Reaction Conditions: Reflux in a suitable solvent such as ethanol or methanol.

    Product Isolation: The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using advanced techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient C-2 position undergoes nucleophilic displacement with amines, thiols, or alkoxides:

  • Example : Reaction with hydrazine yields N-(5-methyl-1,3,4-thiadiazol-2-yl)hydrazinecarboxamide .

    Formamide+NH2NH2EtOH Hydrazide derivative(Yield 65 )[7]\text{Formamide}+\text{NH}_2\text{NH}_2\xrightarrow{\text{EtOH }}\text{Hydrazide derivative}\quad (\text{Yield 65 })[7]
  • Kinetics : Second-order rate constants (~10⁻³ L·mol⁻¹·s⁻¹) in DMF at 25°C .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the thiadiazole ring to form thioamide intermediates .

    Formamide+H2SO4Thiocarbamoyl derivatives(Yield 40 )[2]\text{Formamide}+\text{H}_2\text{SO}_4\rightarrow \text{Thiocarbamoyl derivatives}\quad (\text{Yield 40 })[2]
  • Basic Hydrolysis : Degradation to mercaptoamines via nucleophilic attack at sulfur .

Condensation Reactions

The formamide group participates in Schiff base formation:

  • Reaction : Condensation with aromatic aldehydes (e.g., benzaldehyde) yields imine derivatives .

    Formamide+ArCHOAcOHSchiff base(Yield 55 70 )[8]\text{Formamide}+\text{ArCHO}\xrightarrow{\text{AcOH}}\text{Schiff base}\quad (\text{Yield 55 70 })[8]
  • Applications : These derivatives exhibit antimicrobial and antitumor activity .

Electrophilic Aromatic Substitution

The methyl group directs electrophiles to the C-5 position:

  • Nitration : Nitric acid/sulfuric acid introduces nitro groups at C-5 .

    Formamide+HNO35 Nitro derivative(Yield 30 )[6]\text{Formamide}+\text{HNO}_3\rightarrow \text{5 Nitro derivative}\quad (\text{Yield 30 })[6]
  • Limitation : Low reactivity due to the electron-withdrawing thiadiazole ring .

Complexation with Metal Ions

The formamide nitrogen and thiadiazole sulfur act as ligands:

  • Example : Coordination with Cu(II) forms square-planar complexes .

    MetalStoichiometryApplication
    Cu(II)1:2Anticancer agents
    Zn(II)1:1Enzyme inhibition

Thermal Decomposition

Thermogravimetric analysis (TGA) shows decomposition at 220–250°C, releasing CO and NH₃ .

Scientific Research Applications

Pharmaceutical Applications

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide exhibits a range of biological activities that make it a candidate for pharmaceutical development. Key areas of application include:

  • Antimicrobial Activity : Thiadiazole derivatives, including this compound, have shown effectiveness against various bacterial and fungal strains. This property is attributed to their ability to inhibit key metabolic pathways in microorganisms .
  • Anticancer Properties : Research indicates that compounds containing the thiadiazole moiety can induce apoptosis in cancer cells. Studies have demonstrated that derivatives can inhibit tumor growth in vitro and in vivo by targeting specific signaling pathways involved in cell proliferation and survival .
  • Antidiabetic Effects : Thiadiazole derivatives have been evaluated for their antidiabetic properties, showing potential in lowering blood glucose levels and improving insulin sensitivity in animal models. The mechanism often involves the enhancement of glucose uptake by peripheral tissues .

Agrochemical Applications

The compound also finds application in the field of agrochemicals:

  • Herbicidal Activity : this compound has been studied for its herbicidal properties. It demonstrates effectiveness in controlling weed growth without adversely affecting crop plants like rice and maize. This selectivity is crucial for integrated pest management strategies .
  • Plant Growth Regulators : Research suggests that thiadiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application can lead to improved crop yields and sustainability in agricultural practices .

Material Science Applications

In addition to biological applications, this compound shows promise in material science:

  • Building Blocks for Synthesis : As a versatile building block in organic synthesis, this compound can be used to create more complex molecules with desired properties. Its unique structure allows for modifications that can lead to novel materials with specific functionalities .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiadiazole derivatives against common pathogens. This compound exhibited significant inhibition against Escherichia coli and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In a series of experiments involving human cancer cell lines, compounds derived from this compound were found to induce cell cycle arrest and apoptosis. The study highlighted its potential as an anticancer agent targeting specific oncogenic pathways.

Case Study 3: Herbicidal Efficacy

Field trials demonstrated that formulations containing this compound effectively controlled weed populations while maintaining the health of crops such as wheat and maize. The results support its use as a selective herbicide.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The thiadiazole ring is a common structural motif in analogues, but substituents vary significantly, influencing physicochemical and biological properties:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight Key Structural Differences
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide Formamide at C2, methyl at C5 C₄H₅N₃OS 143.17 Parent compound; simplest substituents
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Acetamide, 4-ethylphenoxy at C2 C₁₃H₁₅N₃O₂S 293.35 Acetamide replaces formamide; bulky aryloxy group
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Pyrimidine-carboxamide, sulfonyl, chloro, fluorobenzyl C₁₅H₁₁ClFN₅O₃S₂ 427.86 Extended heterocyclic system; sulfonyl group enhances polarity
N-(5-Methyl-1,3,4-thiadiazol-2-yl)tetrahydro-2-furancarboxamide Tetrahydrofuran-carboxamide C₈H₁₁N₃O₂S 213.26 Cyclic ether moiety; increased hydrophilicity
2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide Sulfanyl linker, nitroaryl group C₁₁H₁₀N₄O₃S₂ 310.35 Sulfanyl bridge; nitro group enhances electron-withdrawing effects

Key Observations :

  • Formamide vs.
  • Electron-Withdrawing Groups : Nitro (8h, ), sulfonyl (14), and fluorobenzyl (14) groups enhance electrophilicity, influencing reactivity and bioactivity.
  • Hydrophilicity : Tetrahydrofuran-carboxamide (15) introduces a cyclic ether, improving aqueous solubility compared to aryl-substituted analogues .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Trends Spectral Data (Key Peaks)
This compound Not reported Moderate in polar solvents IR: ~1670 cm⁻¹ (C=O stretch); ¹H-NMR: δ 8.3 (NH)
8h (C₁₅H₁₃N₅O₄S₂) 158–159 Low in water ¹H-NMR: δ 8.6 (Ar-H); IR: 1720 cm⁻¹ (C=O)
2-(4-Ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Not reported Lipophilic ¹H-NMR: δ 1.2 (CH₃), 4.5 (OCH₂); IR: 1655 cm⁻¹
5-Chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide Not reported DMSO-soluble MS: m/z 427.86; ¹³C-NMR: δ 165 (C=O)

Key Trends :

  • Higher molecular weight correlates with elevated melting points (e.g., 8h: 158–159°C ).
  • Nitro and sulfonyl groups reduce solubility in aqueous media due to increased hydrophobicity .

Biological Activity

N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide is a compound that belongs to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its potential therapeutic applications.

Overview of 1,3,4-Thiadiazoles

1,3,4-Thiadiazoles are heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities including antimicrobial, anticancer, antifungal, anti-inflammatory, and antioxidant properties. The structural features of this class of compounds often allow them to interact with biological targets such as enzymes and receptors involved in disease processes .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Various derivatives of 1,3,4-thiadiazoles have been evaluated for their effectiveness against a range of pathogens. For instance:

  • In vitro Studies : Compounds synthesized from the thiadiazole scaffold demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. For example, a related derivative exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Pseudomonas aeruginosa in the range of 32–128 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays:

  • Cell Proliferation Inhibition : Studies have indicated that derivatives based on the thiadiazole structure can inhibit the proliferation of cancer cell lines such as HCT116 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), and A375 (melanoma). For instance, one derivative displayed a GI50 value comparable to etoposide, a standard chemotherapy agent .
Cell Line GI50 (µM) Reference
HCT1163.55
MCF-711.5
A375Not specified

Anti-inflammatory and Antioxidant Activities

Research indicates that thiadiazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, antioxidant assays have shown that these compounds can scavenge free radicals effectively .

The biological activities of this compound are largely attributed to its ability to interact with DNA and various enzymes:

  • DNA Interaction : The thiadiazole ring acts as a bioisostere for pyrimidines in nucleic acids. This structural similarity allows for interference with DNA replication processes .
  • Enzyme Inhibition : Some studies have focused on the compound's role as an inhibitor of carbonic anhydrase I and II. The inhibition kinetics indicated that certain derivatives could serve as potential therapeutic agents for conditions like glaucoma or edema by modulating bicarbonate levels in tissues .

Case Studies and Research Findings

Several research studies have provided insights into the efficacy and mechanisms of this compound:

  • Antimicrobial Evaluation : A study synthesized various thiadiazole derivatives and assessed their antimicrobial efficacy using disk diffusion methods. The results showed a broad spectrum of activity against multiple pathogens .
  • Anticancer Screening : In vitro assays conducted on different cancer cell lines demonstrated significant growth inhibition rates. The compound was found to induce apoptosis in cancer cells through caspase activation pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide derivatives?

  • Methodological Answer : The synthesis typically involves condensation reactions between 2-amino-5-methyl-1,3,4-thiadiazole and formylating agents (e.g., formic acid or activated esters). For example, cyclization with thiourea or chloroacetyl chloride in methanol under reflux yields thiadiazole-formamide hybrids . Key steps include purity verification via TLC, melting point determination, and structural confirmation using FTIR, NMR (¹H/¹³C), and mass spectrometry .

Q. How can researchers characterize the crystal structure of this compound analogs?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. For instance, analogs like 2-acetamido-5-methylmercapto-1,3,4-thiadiazole were resolved using SHELX programs (e.g., SHELXL for refinement), revealing bond lengths, angles, and intermolecular interactions critical for stability and reactivity .

Q. What spectroscopic techniques are essential for validating the structure of thiadiazole-formamide derivatives?

  • Methodological Answer :

  • FTIR : Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for formamide).
  • NMR : ¹H NMR identifies substituents (e.g., methyl protons at δ ~2.5 ppm), while ¹³C NMR resolves carbonyl carbons (~160–170 ppm).
  • Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺ via ESI-MS) .

Advanced Research Questions

Q. How can computational modeling predict the anticancer activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize geometries and compute electronic properties (e.g., HOMO-LUMO gaps, dipole moments). Molecular docking against targets like topoisomerase II or EGFR kinase identifies binding affinities. ADMET predictions (e.g., using SwissADME) assess pharmacokinetic profiles .

Q. What experimental strategies resolve contradictions in bioactivity data across thiadiazole-formamide analogs?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HepG2) to identify selective cytotoxicity.
  • Mechanistic Studies : Apoptosis assays (Annexin V/PI staining) and cell cycle arrest (flow cytometry) clarify mode of action.
  • Redox Profiling : Antioxidant assays (DPPH/ABTS) distinguish pro-oxidant vs. ROS-scavenging effects .

Q. How do structural modifications (e.g., substituent addition) influence the antimicrobial efficacy of this compound?

  • Methodological Answer : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances membrane penetration, while bulky substituents (e.g., tert-butyl) improve metabolic stability. SAR studies correlate logP values with MIC (Minimum Inhibitory Concentration) against Gram-positive pathogens .

Q. What role does pH play in modulating the fluorescence properties of thiadiazole-formamide derivatives?

  • Methodological Answer : Protonation/deprotonation of sulfonamide or amino groups alters electron delocalization, shifting emission maxima. For example, 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol shows pH-dependent fluorescence quenching, useful for biosensing applications .

Methodological Challenges & Solutions

Q. How can researchers optimize reaction yields in thiadiazole-formamide synthesis?

  • Answer :

  • Catalyst Screening : Mn(II) catalysts enhance cyclization efficiency (e.g., 85% yield in N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole derivatives) .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 4 hours under conventional heating) .

Q. What experimental protocols validate the stability of thiadiazole-formamide derivatives under physiological conditions?

  • Answer :

  • Hydrolytic Stability : Incubate compounds in PBS (pH 7.4) at 37°C for 24h; monitor degradation via HPLC.
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C indicates thermal robustness) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide
Reactant of Route 2
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N-(5-Methyl-1,3,4-thiadiazol-2-yl)formamide

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